molecular formula C8H4ClFN2O2 B1604392 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid CAS No. 885521-61-9

3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid

Cat. No.: B1604392
CAS No.: 885521-61-9
M. Wt: 214.58 g/mol
InChI Key: DSANVVGFCFMLEL-UHFFFAOYSA-N
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Description

“3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid” is a chemical compound with the molecular formula C8H4ClFN2O2 . It is a derivative of indazole, a heterocyclic aromatic compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indazole core with a chlorine atom substituted at the 3-position, a fluorine atom at the 4-position, and a carboxylic acid group at the 6-position .

Scientific Research Applications

Highly Fluorescent Dyes

The synthesis of highly fluorescent dyes containing a rigid six-ringed pyrazoolympicene backbone, showcasing bright fluorescence in solution and weak fluorescence in solid state, demonstrates the use of indazole derivatives in creating materials with potential sensing applications for acidic fluorophore environments (Wrona-Piotrowicz et al., 2022).

Cross-Coupling Reactions

Indazole derivatives are utilized as directing groups in regioselective cross-coupling reactions, yielding substituted nicotinic acids and triazoles. This showcases the versatility of indazole carboxylic acids in facilitating selective organic synthesis processes (Houpis et al., 2010).

Synthesis of Heterocycles

The role of indazole derivatives in synthesizing various biologically active heterocycles, including those with potential anticancer properties, highlights their importance in medicinal chemistry and drug development (Bhat et al., 2004).

Coordination Polymers

Indazole-based ligands are instrumental in creating d(10) coordination polymers with enhanced catalytic activity and photoluminescence properties. These materials have applications in catalysis and materials science (Wang et al., 2016).

Corrosion Inhibition

The application of triazole derivatives in corrosion inhibition for mild steel in acid media showcases the utility of indazole-based compounds in materials protection and longevity (Li et al., 2007).

Fluorination of Heteroaromatics

The transition-metal-free decarboxylative fluorination process of heteroaromatic carboxylic acids, including indazole derivatives, for synthesizing fluorinated compounds, highlights their significance in organic synthesis and the development of fluorinated pharmaceuticals and agrochemicals (Yuan et al., 2017).

Future Directions

Indazole derivatives have a wide variety of medicinal applications, and much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions for “3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid” could involve further exploration of its synthesis, chemical reactions, and potential applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The nature of this interaction involves the inhibition of COX-2, which can lead to anti-inflammatory effects. Additionally, this compound may interact with other biomolecules, such as phosphoinositide 3-kinase δ, which is involved in cell signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the production of catabolic or anti-inflammatory mediators in osteoarthritis cartilage . This modulation can lead to changes in cell signaling pathways, such as the inhibition of prostaglandin E2 (PGE2) production, which is a key mediator in inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as COX-2 . This inhibition occurs through binding interactions with the enzyme, preventing its normal function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These changes can lead to alterations in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of COX-2 activity, resulting in long-term anti-inflammatory effects . The degradation of the compound over time can also lead to a decrease in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit COX-2 activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may undergo phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are more easily excreted . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Properties

IUPAC Name

3-chloro-4-fluoro-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O2/c9-7-6-4(10)1-3(8(13)14)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSANVVGFCFMLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646377
Record name 3-Chloro-4-fluoro-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-61-9
Record name 3-Chloro-4-fluoro-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid
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3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid
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3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid
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3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid
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3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid
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3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid

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